Benzyl 3-aminoazetidine-1-carboxylate hydrochloride
CAS No.: 1203295-44-6
Cat. No.: VC0176060
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.703
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203295-44-6 |
|---|---|
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.703 |
| IUPAC Name | benzyl 3-aminoazetidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |
| Standard InChI Key | XUMHHJPWIBFPJM-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Introduction
Chemical Properties and Structure
Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is characterized by several key chemical properties that define its behavior in various chemical reactions and applications.
Basic Identification
The compound is identified by the CAS number 1203295-44-6 and has a molecular formula of C11H15ClN2O2. It has a molecular weight of 242.703 g/mol and is also known by synonyms such as 3-Amino-azetidine-1-carboxylic acid benzyl ester hydrochloride . The non-hydrochloride form (free base) has the CAS number 112257-20-2 with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol .
Structural Characteristics
The compound features:
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A four-membered azetidine ring (saturated heterocycle) containing one nitrogen atom
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An amino group at the 3-position of the azetidine ring
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A carboxylate group at the 1-position, linked to a benzyl moiety
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A hydrochloride salt form, which enhances its solubility in polar solvents
The constrained four-membered ring structure of azetidine imparts unique conformational properties to the molecule, which can influence its reactivity and biological activity.
Physicochemical Properties
The physicochemical properties of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride are summarized in the following table:
The benzyl group contributes to the compound's lipophilicity, while the amino group provides a site for further functionalization through various reactions including nucleophilic substitutions and coupling reactions .
Synthesis and Preparation
The synthesis of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride typically involves multi-step organic reactions starting from appropriate precursors.
Key Intermediates
N-Benzyl-3-bromoazetidine has been identified as a potential intermediate in the synthesis of 3-aliphatic amino-substituted azetidine derivatives . This suggests that similar intermediates might be involved in the synthesis of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.
Applications in Organic Synthesis
Benzyl 3-aminoazetidine-1-carboxylate hydrochloride serves as a valuable intermediate in various organic synthetic pathways.
Synthesis of Heterocycles
The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles. These heterocycles are of considerable interest due to their potential biological activities, especially as inhibitors in various biochemical pathways.
Functionalization of the Azetidine Scaffold
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern. The expected molecular ion peak would correspond to the molecular weight of 242.703 g/mol.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands corresponding to:
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N-H stretching of the amino group
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C=O stretching of the carboxylate group
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C-N stretching of the azetidine ring
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C-H stretching and bending vibrations of the aromatic and aliphatic portions
Related Compounds and Derivatives
Several compounds structurally related to Benzyl 3-aminoazetidine-1-carboxylate hydrochloride have been investigated and may share similar properties or applications.
Free Base Form
The free base form, Benzyl 3-aminoazetidine-1-carboxylate (CAS: 112257-20-2), differs from the hydrochloride salt in its solubility properties and reactivity . The absence of the hydrochloride counter-ion results in decreased water solubility but potentially increased solubility in less polar organic solvents.
Structurally Similar Compounds
Benzyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 1016731-24-0) features an additional methylene group between the azetidine ring and the amino group. This structural difference may result in altered reactivity and potential biological activities.
Comparative Analysis
The following table compares key properties of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride with related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
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